1-(3-Aminophenyl)-1,3-dimethylurea is a substituted urea derivative containing a phenyl ring with an amine group at the meta position. While its specific source and classification within a broader chemical taxonomy are not explicitly mentioned in the provided abstracts, its primary role in scientific research appears to be as a building block for synthesizing more complex molecules and as a model compound for studying chemical reactions relevant to industrial processes. [, , ]
1-(3-Aminophenyl)-1,3-dimethylurea is an organic compound classified as a substituted urea. It features an aminophenyl group linked to a dimethylurea moiety, which contributes to its unique chemical properties. This compound has garnered attention in scientific research for its potential applications in biochemistry and medicinal chemistry.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of 3-aminophenyl isocyanate with dimethylamine or related precursors. Its synthesis and properties have been documented in several scientific publications and patent applications.
1-(3-Aminophenyl)-1,3-dimethylurea falls under the category of organic compounds, specifically within the subcategory of ureas. Ureas are characterized by the presence of the functional group .
The synthesis of 1-(3-Aminophenyl)-1,3-dimethylurea typically involves the following steps:
The molecular formula for 1-(3-Aminophenyl)-1,3-dimethylurea is . The structure consists of:
1-(3-Aminophenyl)-1,3-dimethylurea can undergo several types of chemical reactions:
The mechanism of action for 1-(3-Aminophenyl)-1,3-dimethylurea primarily involves its interaction with biological targets such as enzymes and receptors. The compound has been shown to bind to folate receptor alpha, which is overexpressed in certain cancer cells.
This interaction leads to internalization into cells, where it can affect cellular signaling pathways and potentially induce apoptosis in cancerous cells. This mechanism highlights its potential therapeutic applications in oncology.
1-(3-Aminophenyl)-1,3-dimethylurea has several notable applications:
Scaffold hopping has emerged as a pivotal strategy for optimizing the bioactivity and physicochemical properties of urea-based compounds. This approach involves replacing the core structural framework while retaining key pharmacophoric elements. In the context of 1-(3-aminophenyl)-1,3-dimethylurea, researchers leveraged scaffold hopping to mitigate off-target interactions with G-protein coupled receptors (GPCRs). By preserving the N,N-dimethylurea auxophore and modifying the aromatic "head" moiety, analogs demonstrated retained cytotoxicity against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, IC₅₀ = 7.7 µM) alongside reduced GPCR binding (6 receptors inhibited vs. 28 for the parent compound) [2]. This redesign maintained blood-brain barrier (BBB) permeability—verified in vivo with brain concentrations reaching ~1,000 nM at 1-hour post-administration—critical for targeting brain-metastasized TNBC [2].
Further scaffold-hopping efforts explored bicyclic systems and sterically tolerant substitutions, such as quinazolinyl rings, to enhance target specificity toward kinases like FGFR1. Computational validation confirmed stable binding poses in the ATP-binding cleft, analogous to dasatinib [5] [8]. Table 1 summarizes key scaffold-hopping modifications and outcomes:
Table 1: Scaffold-Hopping Modifications of Urea-Based Analogs
Original Scaffold | Modified Scaffold | Biological Activity | BBB Permeability |
---|---|---|---|
Penfluridol (Antipsychotic) | 1-(3-Aminophenyl)-1,3-dimethylurea | IC₅₀ = 7.7 µM (MDA-MB-231) | ~1,000 nM at 1 h |
N-Benzyl-3,4,5-trimethoxyaniline | 5,6,7-Trimethoxyflavan | Hippo pathway activation (Lung cancer) | Not evaluated |
Quinolinequinone (NSC 663284) | Plastoquinone-halogenated | Abl TK inhibition (Leukemia) | Moderate |
Regioselective functionalization of the 3-aminophenyl group is essential for modulating electronic properties and bioactivity. Key methodologies include:
Challenges include steric hindrance from the N,N-dimethylurea group, which necessitates bulky ligands (e.g., XPhos) to suppress diarylation byproducts [10].
The N,N-dimethylurea motif is synthesized via two primary catalytic routes:
Table 2 compares catalytic methods:Table 2: Catalytic Methods for N,N-Dimethylurea Synthesis
Method | Catalyst | Yield (%) | Reaction Time | Byproducts |
---|---|---|---|---|
Isocyanate Coupling | Et₃N (5 mol%) | 85–92 | 2 h | Symmetrical ureas |
Carbonylative Amination | PdCl₂/PPh₃ | 78–84 | 6 h | Aniline dimers |
Traube Cyclization | Ac₂O (Solvent) | 90–95 | 30 min | Cyanoacetylurea |
Additionally, the Traube synthesis—condensing N,N-dimethylurea with cyanoacetic ester in acetic anhydride—offers an alternative route via cyclization to 6-amino-1,3-dimethyluracil intermediates [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7